

# Linifanib cardiac repolarization QT effect assessment

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## Compound Focus: Linifanib

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## Quantitative QT Effect Data Summary

The table below summarizes the key findings from a high-precision QT study, which evaluated the effects of a single maximum tolerated dose (0.25 mg/kg) of **Linifanib** in patients with advanced solid tumors [1].

Assessment Parameter	Findings for Linifanib (0.25 mg/kg)
Maximum $\Delta\Delta\text{QTcF}$ (Upper 95% CI)	4.3 ms (at 3 hours post-dose) [1]
Regulatory Threshold	10 ms (ICH E14 Guidance) [1]
Conclusion vs. Threshold	Did not meet the threshold for regulatory concern [1]
Patients with $\text{QTcF} > 500$ ms	0 out of 24 patients [1]
Patients with $\Delta\text{QTcF} > 60$ ms	0 out of 24 patients [1]
Exposure-Response Slope	0.01048 ms per $\mu\text{g/mL}$ ( $P=0.1094$ , not significant) [2]
Predicted $\Delta\text{QTcF}$ at $C_{\sim\text{max}}$	3.56 ms (95% Upper Confidence Bound: 7.2 ms) [2]

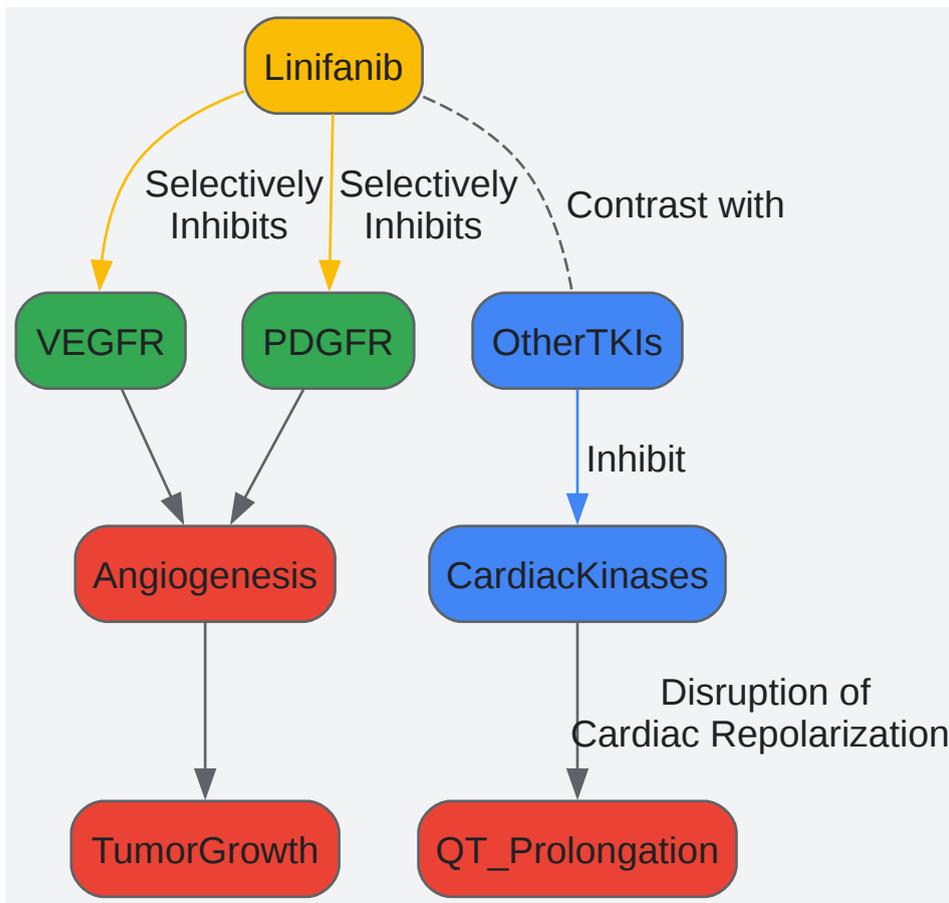
## Detailed Experimental Protocol

The data in the table above were generated using a rigorous clinical trial design. Here are the methodological details.

- **Study Design:** Phase I, open-label, randomized, two-sequence, two-period crossover study [1] [2].
- **Patients:** 24 patients with advanced solid tumors refractory to standard therapy, with ECOG performance status of 0-1 and adequate organ function [1].
- **Intervention:** A single oral dose of **Linifanib** at 0.25 mg/kg (not to exceed 17.5 mg), administered under both fasting and non-fasting conditions in a crossover manner [1] [2].
- **ECG Assessment:** Triplicate 12-lead ECGs were measured after the patient was supine for 5 minutes. Readings were taken serially at pre-dose and 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose [1] [2].
- **QTc Calculation:** The QT interval was corrected for heart rate using **Fridericia's formula (QTcF)**:  
$$QTcF = QT / \sqrt[3]{RR}$$
 [1] [2].
- **Primary Analysis:** A linear mixed-effects model was used for time-matched, baseline-adjusted QTcF intervals ( $\Delta\Delta QTcF$ ). An **intersection-union test** was applied to conclude that **Linifanib** had no effect if the upper 95% confidence bound for  $\Delta\Delta QTcF$  was below 10 ms at all time points [1] [2].
- **Secondary Analysis:** An **exposure-response analysis** explored the relationship between plasma **Linifanib** concentration and the change in QTcF from baseline [1] [2].

## Mechanism and Context in Drug Development

The following diagram illustrates the specific signaling pathways targeted by **Linifanib** and the general concern for cardiac repolarization in tyrosine kinase inhibitor (TKI) development.



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The diagram highlights two key concepts:

- **Targeted Selectivity:** **Linifanib** is a selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families, crucial pathways for tumor angiogenesis [1]. Its minimal activity against unrelated kinases is a key differentiator [1].
- **Cardiac Safety Rationale:** Some multi-targeted TKIs inhibit cardiac kinases (e.g., hERG), disrupting ventricular repolarization and prolonging the QT interval, which increases the risk of Torsades de Pointes [1] [3]. **Linifanib's** selectivity helps it avoid this adverse effect.

## Comparative Assessment and Conclusion

- **Efficacy in Other Cancers:** While this analysis focuses on cardiac safety, it is worth noting that **Linifanib** has demonstrated clinically meaningful activity in other trials, such as in patients with advanced Renal Cell Carcinoma, with a different side effect profile (e.g., hypertension, diarrhea, fatigue) [4].

- **Final Conclusion for Cardiac Repolarization:** The dedicated Phase I study provides high-quality evidence that **Linifanib does not have a clinically significant effect on cardiac repolarization** at its maximum tolerated dose of 0.25 mg/kg [1] [2]. The data confidently shows that the drug's effect on the QTc interval is well below the regulatory threshold for concern.

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## References

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